molecular formula C21H16FN3O2S B2903441 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-48-5

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2903441
CAS No.: 941994-48-5
M. Wt: 393.44
InChI Key: FMPBAZJKMRJJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(6-Fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a fluorinated benzothiazole unit linked to a phenoxyacetamide chain that is further substituted with a pyridinylmethyl group. The compound is defined by the molecular formula C 21 H 16 FN 3 O 2 S and a molecular weight of 393.43 g/mol [ citation:1 ]. Research Significance of Structural Motifs The core structural components of this compound are associated with diverse biological activities in medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating notable pharmacological profiles, including antitumor, antimicrobial, and anti-tubercular activities [ citation:4 ]. Specifically, fluorinated benzothiazole analogues have been investigated as potent inhibitors in various therapeutic areas [ citation:5 ]. The integration of a pyridine ring, another common pharmacophore, can influence the molecule's electronic properties, solubility, and binding affinity to biological targets. This combination of motifs makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as oncology and infectious diseases. It is suitable for in vitro screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical modification. Note: This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBAZJKMRJJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. A representative protocol involves:

  • Cyclocondensation : Reaction of 4-fluoro-2-aminothiophenol with thiourea in the presence of hydrochloric acid, yielding 6-fluorobenzo[d]thiazol-2-amine.
  • Purification : Recrystallization from ethanol to achieve >95% purity.

Table 1: Optimization of Benzothiazole Cyclization

Condition Solvent Temperature (°C) Yield (%)
HCl (conc.) Ethanol 80 78
H2SO4 Water 100 65
PPA Toluene 120 82

Phosphoric acid (PPA) in toluene at 120°C provides the highest yield, minimizing side reactions such as oxidation.

Fluorination at C6

While the above method incorporates fluorine during cyclization, post-synthetic fluorination can enhance regioselectivity. A patent-pending approach utilizes N-fluorobenzenesulfonimide (NFSI) in dimethylformamide (DMF) at 60°C.

Reaction Scheme :
$$
\text{6-Bromobenzo[d]thiazol-2-amine} + \text{NFSI} \xrightarrow{\text{DMF, 60°C}} \text{6-Fluorobenzo[d]thiazol-2-amine} + \text{Byproducts}
$$

Key Insight : Excess NFSI (1.5 equiv.) and prolonged reaction times (12–18 hours) improve fluorination efficiency.

N-Alkylation with Pyridin-4-ylmethyl Group

The final step involves N-alkylation of the secondary amine using pyridin-4-ylmethyl bromide:

  • Deprotonation : Treatment with sodium hydride (NaH) in tetrahydrofuran (THF).
  • Alkylation : Addition of pyridin-4-ylmethyl bromide at 0°C, followed by gradual warming to room temperature.

Critical Parameters :

  • Stoichiometry : A 1:1.2 ratio of acetamide intermediate to alkylating agent prevents over-alkylation.
  • Temperature Control : Maintaining subambient temperatures minimizes side reactions such as Hoffmann elimination.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in fluorination and coupling steps but complicate purification. Mixed solvent systems (e.g., DCM/THF) balance reactivity and workability.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings for precursor synthesis.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exothermic Reactions : Controlled addition of reagents to prevent thermal runaway.
  • Cost Efficiency : Substituting expensive ligands (e.g., Pd catalysts) with cheaper alternatives without compromising yield.

Characterization and Analytical Methods

  • NMR Spectroscopy : Confirm regioselectivity of fluorination (¹⁹F NMR at δ −112 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 455.5 ([M+H]⁺) aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

Route A (Sequential Functionalization): Higher overall yield (68%) but requires multiple purification steps.
Route B (Convergent Synthesis): Lower yield (52%) but reduces step count.

Challenges and Limitations

  • Byproduct Formation : Competing reactions during N-alkylation produce tertiary amine impurities.
  • Fluorine Stability : Harsh conditions may lead to defluorination, necessitating mild reaction protocols.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their substituents:

Compound Name/ID Core Structure R1 (Benzothiazole Substituent) R2 (Acetamide Substituents) Key Functional Groups
Target Compound 6-Fluorobenzo[d]thiazol-2-yl 6-F Pyridin-4-ylmethyl (N), Phenoxy (O) Fluorine, Pyridine, Phenoxy
GB33 6-Fluorobenzo[d]thiazol-2-yl 6-F 5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl Thiazolidinedione, Chlorophenyl
PB9 6-Fluorobenzo[d]thiazol-2-yl 6-F 5-(Pyridin-2-ylmethylene)-2,4-dioxothiazolidin-3-yl Thiazolidinedione, Pyridine
4k 6-Fluorobenzo[d]thiazol-2-yl 6-F 1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl Isoquinoline, Phenyl
2-((4-Fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide 6-Nitrobenzo[d]thiazol-2-yl 6-NO2 Pyridin-2-ylmethyl (N), 4-Fluorophenylthio (S) Nitro, Pyridine, Thioether

Key Observations :

  • Fluorine Substitution : The 6-fluoro group on the benzothiazole ring is conserved in GB33, PB9, and the target compound, likely enhancing metabolic stability and lipophilicity .
  • Acetamide Modifications: The target compound’s phenoxy and pyridin-4-ylmethyl groups differ from thiazolidinedione (GB33, PB9) or isoquinoline (4k) moieties in analogs, suggesting divergent biological targets.
  • Pyridine Position : Pyridin-4-ylmethyl (target) vs. pyridin-2-ylmethyl () may influence binding interactions due to spatial orientation differences.

Physicochemical Properties

Compound Melting Point (°C) HPLC Purity (%) Molecular Weight (g/mol) LogP (Predicted)
GB33 290–292 95.97 447.89 3.8 (estimated)
PB9 265 95.94 427.47 3.5 (estimated)
4k 253.2 93.2 435.5 3.2 (estimated)
Target N/A N/A 410.4 (calculated) 3.6 (estimated)

Notes:

  • Higher melting points (e.g., GB33, PB9) correlate with rigid thiazolidinedione or isoquinoline scaffolds.
  • The target compound’s predicted LogP (~3.6) aligns with analogs, indicating moderate lipophilicity suitable for cellular uptake.

Molecular Docking and Binding Interactions

  • Thiazolidinedione Analogs : Engage targets (e.g., histone deacetylases) via hydrogen bonding between the dioxo group and catalytic residues .
  • Target Compound: The phenoxy group may participate in π-π stacking with hydrophobic pockets, while the pyridin-4-ylmethyl group could form salt bridges with acidic residues (e.g., Asp/Glu in kinases) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Substitution of 6-fluorobenzo[d]thiazol-2-amine with activated pyridin-4-ylmethyl halides under basic conditions.
  • Coupling with 2-phenoxyacetic acid derivatives using carbodiimide-based condensing agents (e.g., DCC or EDC) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile .

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What functional groups influence the compound’s reactivity in biological systems?

The fluorobenzo[d]thiazole core enhances electron-withdrawing effects, while the pyridin-4-ylmethyl group contributes to hydrogen bonding. The phenoxyacetamide moiety may facilitate hydrophobic interactions. Substituent effects (e.g., fluorine at position 6) can alter electronic density and binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and spatial arrangement. For example:

  • Use SHELXL for refinement of high-resolution data to identify polymorphs or solvates.
  • Thermal analysis (DSC/TGA) complements XRD to detect phase transitions .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Catalyst Screening : Triethylamine or DMAP accelerates acylation steps.
  • Kinetic Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like N-alkylation .

Q. How do molecular docking studies predict target interactions for this compound?

  • Docking Software : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., urease or kinases).
  • Key Interactions : Fluorine’s electronegativity may form halogen bonds, while the acetamide group participates in hydrogen bonding with active-site residues.
  • Validation via mutagenesis or isothermal titration calorimetry (ITC) is recommended .

Q. How should researchers address contradictions in bioactivity data across assays?

  • Assay Replicates : Perform dose-response curves in triplicate to assess reproducibility.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding.
  • Metabolic Stability Tests : Liver microsome assays (human/rodent) clarify whether discrepancies arise from compound degradation .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersApplication
1^1H NMR400–600 MHz, CDCl₃ or DMSO-d₆Confirmation of aromatic protons
HRMSESI+, m/z accuracy < 3 ppmMolecular formula verification
HPLCC18, 254 nm, 1.0 mL/min flow ratePurity assessment (>95%)

Q. Table 2: Optimization of Condensation Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature25–40°CPrevents decomposition
SolventAnhydrous DMFEnhances solubility
Catalyst1.2 eq. EDC, 0.1 eq. DMAPMaximizes amide formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.